

Application Notes and Protocols for Electrophysiology Studies with Org 25935

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25935 is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1), with a reported IC50 of 100 nM.[1] GlyT-1 is crucial for regulating extracellular glycine levels in the central nervous system. As glycine is an obligatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, inhibiting GlyT-1 with Org 25935 offers a powerful tool to modulate glutamatergic neurotransmission.[2][3] These application notes provide detailed protocols for designing and conducting electrophysiology studies to investigate the effects of Org 25935 on neuronal activity, with a primary focus on its potentiation of NMDA receptor-mediated currents.

Mechanism of Action

Org 25935 selectively blocks the reuptake of glycine from the synaptic cleft by inhibiting the GlyT-1 transporter. This leads to an increase in the local concentration of glycine, which in turn enhances the activation of NMDA receptors. This potentiation of NMDA receptor function is the primary mechanism through which **Org 25935** exerts its effects on neuronal excitability.

Data Presentation

Table 1: In Vitro Efficacy of Org 25935



Parameter	Value	Cell Type	Reference
IC50	100 nM	Recombinant cells expressing GlyT-1	[1]

Table 2: Electrophysiological Effects of Org 25935 on

NMDA Receptor-Mediated Currents

Experimental Condition	Measured Parameter	Result	Neuron Type
Baseline	NMDA EPSC Amplitude (pA)	-33 ± 8	Dopaminergic Neurons
+ 1 μM Org 25935	NMDA EPSC Amplitude (pA)	-57 ± 11	Dopaminergic Neurons
% Potentiation	NMDA EPSC Amplitude	92 ± 29%	Dopaminergic Neurons

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings in Brain Slices to Measure NMDA Receptor-Mediated Currents

This protocol is designed to assess the potentiation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by **Org 25935** in a specific neuronal population.

- 1. Materials and Reagents:
- Org 25935 hydrochloride
- Artificial cerebrospinal fluid (aCSF)
- · Internal solution for patch pipette
- Pharmacological agents:



- AMPA receptor antagonist (e.g., NBQX or CNQX)
- GABA-A receptor antagonist (e.g., picrotoxin or bicuculline)
- NMDA receptor antagonist (e.g., D-AP5) for confirmation
- Sucrose-based cutting solution
- HEPES-buffered saline
- 2. Equipment:
- Vibrating microtome
- Patch-clamp amplifier and data acquisition system
- · Microscope with DIC optics
- Micromanipulators
- Perfusion system
- Borosilicate glass capillaries for patch pipettes
- · Pipette puller
- 3. Brain Slice Preparation:
- Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.
- Mount the brain on the vibratome stage and cut coronal or sagittal slices (e.g., 300 μm thick)
 containing the brain region of interest (e.g., prefrontal cortex, hippocampus, or nucleus
 accumbens).

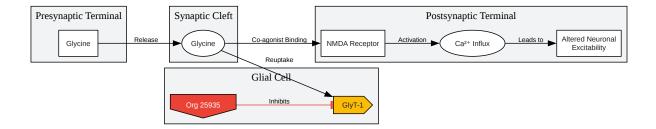


- Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
- After recovery, maintain the slices at room temperature in oxygenated aCSF until recording.
- 4. Electrophysiological Recording:
- Transfer a single slice to the recording chamber under the microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
- Identify the target neurons within the brain slice using DIC optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a target neuron.
- Voltage-clamp the neuron at a holding potential of -70 mV.
- Isolate NMDA receptor-mediated currents by adding an AMPA receptor antagonist (e.g., 10 μM NBQX) and a GABA-A receptor antagonist (e.g., 50 μM picrotoxin) to the perfusing aCSF.
- Evoke synaptic currents using a stimulating electrode placed near the recorded neuron.
- Record baseline NMDA receptor-mediated EPSCs for at least 10 minutes to ensure a stable response.
- Bath-apply **Org 25935** at the desired concentration (e.g., 100 nM, 1 μ M, 10 μ M) and record the evoked NMDA EPSCs for 10-15 minutes.
- To confirm that the recorded currents are mediated by NMDA receptors, apply an NMDA receptor antagonist (e.g., 50 μ M D-AP5) at the end of the experiment.
- 5. Data Analysis:
- Measure the peak amplitude of the evoked NMDA EPSCs.



- Calculate the average baseline amplitude and the average amplitude in the presence of Org 25935.
- Express the effect of **Org 25935** as a percentage increase from the baseline.
- Perform appropriate statistical analysis (e.g., paired t-test) to determine the significance of the effect.

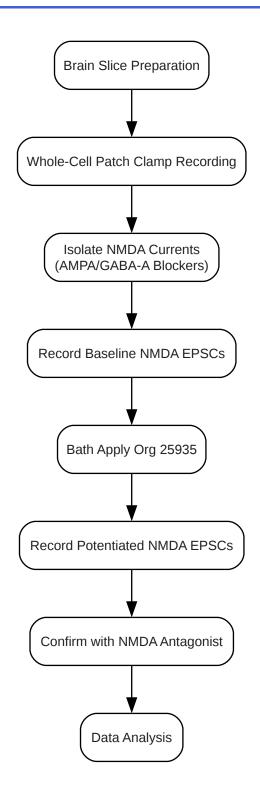
Visualizations



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Caption: Signaling pathway of Org 25935 action.





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Caption: Experimental workflow for electrophysiology study.



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